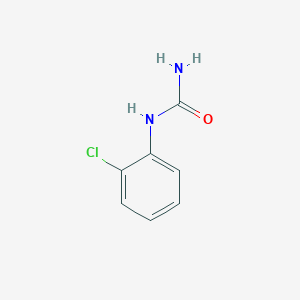

(2-Clorofenil)urea

Descripción general

Descripción

(2-Chlorophenyl)urea, also known as 2-chloro-p-toluene-sulfonamide, is an organic compound belonging to the class of aromatic amides. It is a white crystalline solid with a melting point of 155-156°C and a boiling point of 253-254°C. It is soluble in water, alcohols and ethers, and is frequently used as an intermediate in the synthesis of pharmaceuticals, herbicides, and dyes.

Aplicaciones Científicas De Investigación

Aplicaciones Agrícolas

(2-Clorofenil)urea: se ha explorado en la agricultura por su posible uso como regulador del crecimiento. Puede influir en varios procesos de las plantas, incluida la división y elongación celular, que son cruciales para el desarrollo de los cultivos . Además, su papel en la liberación de nitrógeno en el suelo puede mejorar la disponibilidad de nutrientes para las plantas .

Química Supramolecular

En la química supramolecular, This compound puede funcionar como un bloque de construcción para crear estructuras complejas a través de interacciones no covalentes. Su capacidad para formar enlaces de hidrógeno la hace adecuada para la construcción de polímeros supramoleculares y geles, que tienen aplicaciones en sistemas de administración de fármacos .

Química Medicinal

This compound: los derivados son significativos en la química medicinal, particularmente como inhibidores de quinasas. Están involucrados en el desarrollo de fármacos dirigidos a varios cánceres al inhibir enzimas específicas responsables de la proliferación celular .

Síntesis Orgánica

En la síntesis orgánica, This compound sirve como intermedio para sintetizar una amplia gama de derivados de diarylurea. Estos compuestos tienen aplicaciones en diferentes campos de la química, incluida la síntesis de productos farmacéuticos .

Organocatalizadores Bifuncionales

This compound: se utiliza como organocatalizador bifuncional debido a su capacidad para formar enlaces de hidrógeno estables. Facilita varias reacciones químicas, lo cual es esencial para producir moléculas orgánicas complejas .

Agentes Antimaláricos

La investigación ha indicado el potencial de los derivados de This compound como agentes antimaláricos. Se pueden diseñar para dirigirse e inhibir el ciclo de vida del parásito causante de la malaria, lo que contribuye al desarrollo de nuevos agentes terapéuticos .

Mecanismo De Acción

Target of Action

Urea derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The exact mode of action of (2-Chlorophenyl)urea is currently unknown. It has been suggested that urea-type herbicides, such as 3–(p–chlorophenyl)–1,1–dimethylurea (cmu), interfere with photosynthesis . This interference could potentially lead to a decrease in the sugar content of plants, causing chlorosis, a condition that results in yellowing of the leaves .

Biochemical Pathways

The urea cycle is the most important biochemical pathway leading to the production of urea in humans and other vertebrates . It converts toxic nitrogenous compounds to excretable urea in five biochemical reactions . The process mainly takes place in the liver, partly in the mitochondria and partly in the cytoplasm of the hepatocytes . .

Pharmacokinetics

It is known that urea derivatives have a wide spectrum of biological activities , which suggests that they may have significant pharmacokinetic properties.

Result of Action

A study on a similar compound, 2-(2-chlorophenyl)ethylbiguanide, found that it attenuated atf4 and grp78, typical downstream targets of the unfolded protein response (upr), together with c-myc protein expression in a transcriptional and posttranscriptional manner .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Chlorophenyl)urea. For instance, the mobility of urea-type herbicides can be influenced by drainflow, which can affect their environmental fate . .

Safety and Hazards

Direcciones Futuras

Research on urea derivatives, including “(2-Chlorophenyl)urea”, is ongoing. For example, new urea derivatives are being designed and synthesized as potential antimicrobial agents . Another study has reported a new synthetic route to obtain urea and thiourea kynurenamines, improving previously described methods .

Propiedades

IUPAC Name |

(2-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPIQYFYSMQBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074460 | |

| Record name | (2-Chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-38-5 | |

| Record name | 2-Chlorophenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (o-Chlorophenyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4UB5E9CW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

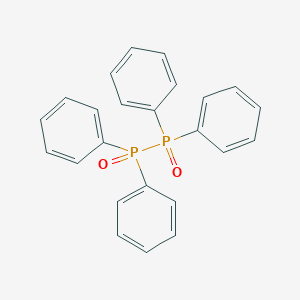

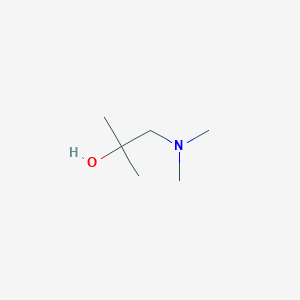

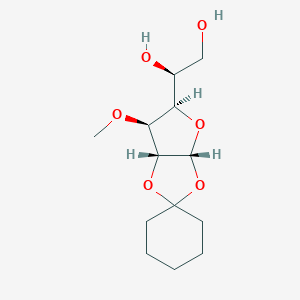

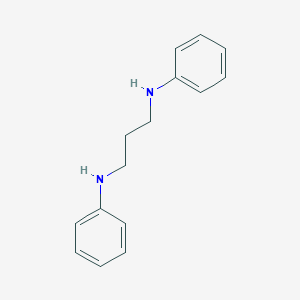

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

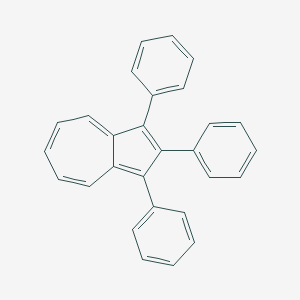

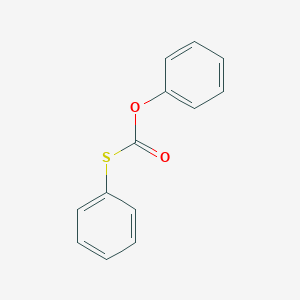

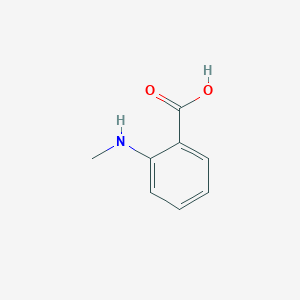

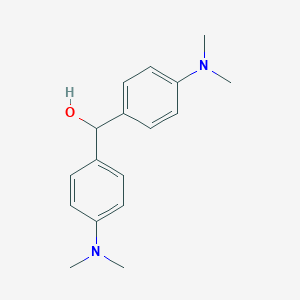

Feasible Synthetic Routes

Q1: How does the structure of 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea influence its interactions at a molecular level?

A1: The crystal structure of 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea reveals key structural features. The molecule exhibits a near planar conformation with the 1H-imidazo[4,5-c]pyridine ring system showing minimal deviation from planarity []. This planarity is stabilized by an intramolecular N—H⋯N hydrogen bond. Furthermore, the crystal packing analysis identifies N—H⋯O hydrogen bonds, which facilitate the formation of inversion dimers. These dimers are further connected through π–π interactions between imidazole rings, contributing to the overall stability of the crystal lattice [].

Q2: Can you elaborate on the fungicidal activity observed in certain (2-chlorophenyl)urea derivatives?

A2: Research indicates that specific (2-chlorophenyl)urea derivatives, particularly those containing a 1-(3-(difluoromethyl)-1-methyl-1H-pyrazole-5-yl) moiety, demonstrate promising fungicidal activity []. This activity was tested against two fungal strains: Fusarium solani (known for its moderate resistance to fungicides) and Sclerotinia sclerotiorum (generally susceptible to fungicides) []. Interestingly, the compound 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl)urea exhibited notable antifungal activity against S. sclerotiorum, achieving 90.5% growth suppression at a concentration of 100 ppm []. Further in vitro experiments confirmed its efficacy in suppressing S. sclerotiorum at 100 mg/L [].

Q3: What is the significance of developing new fungicidal compounds like those containing the (2-chlorophenyl)urea moiety?

A3: The development of new fungicides, particularly those with novel structures and modes of action, is crucial for ensuring sustainable agricultural practices []. Existing fungicides often face challenges such as evolving resistance in target fungi and potential negative impacts on the environment and human health []. The identification of compounds like the (2-chlorophenyl)urea derivatives, with demonstrable fungicidal activity, offers potential alternatives that could contribute to more eco-safe and effective crop protection strategies [].

Q4: What synthetic approaches have been explored for producing these fungicidal compounds?

A4: Research highlights the synthesis of a benzoylphenylurea insecticide, DBI-3204 [1-(2,6-Difluorobenzoyl)-3-(3,5-bistrifluoromethyl-2-chlorophenyl) urea]. This process involves a three-step synthesis using carbon tetrachloride as a common solvent [, ]. First, 3,4-bis(trifluoromethyl)-2-chloroaniline is synthesized with high selectivity (92% yield) []. Subsequently, 2,6-difluorobenzoylisocyanate is prepared (95% yield) and reacted with the previously synthesized aniline derivative to obtain DBI-3204 in approximately 90% yield [, ]. This simplified synthetic route using a single solvent presents a potentially cost-effective approach for large-scale production [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.